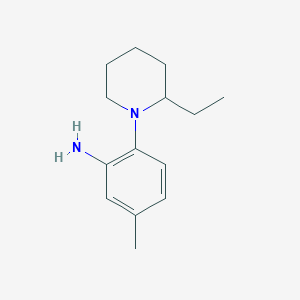

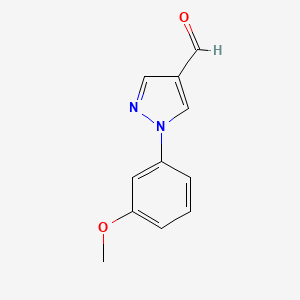

2-(2-Ethyl-1-piperidinyl)-5-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Ethyl-1-piperidinyl)-5-methylaniline (2-EPM) is an organic compound that is widely used in the scientific research field, particularly in the fields of biochemistry and physiology. It is a structural analog of the neurotransmitter dopamine and is used as a research tool to study the effects of dopamine in the body. 2-EPM has been studied extensively in the laboratory and has been found to have a number of unique properties, including its ability to act as an agonist at certain dopamine receptors and its ability to inhibit certain enzymes involved in the metabolism of dopamine.

Aplicaciones Científicas De Investigación

Polymer Analysis and Characterization : D'Aprano, Leclerc, and Zotti (1992) studied the electrochemical polymerization of related compounds, including 2-ethylaniline. They found that these polymers undergo an acid-base transition in acidic conditions, leading to the formation of a protonated form. This research provides insights into the properties of polymers derived from compounds similar to 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (D'Aprano, Leclerc, & Zotti, 1992).

Synthesis of Anticancer Agents : Rehman et al. (2018) conducted research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as potential anticancer agents. This research indicates the role of piperidine derivatives in developing novel anticancer drugs, which could include derivatives of 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (Rehman et al., 2018).

Antibacterial Activity of Thiophenes : Al-Adiwish, Yaacob, Adan, and Nazlina (2012) synthesized compounds including 3-amino-5-(1-piperidinyl)-2,4-thiophenedicarbonitrile, and reported their antibacterial activities. This study suggests the potential of piperidine derivatives in antibacterial applications, which may extend to compounds like 2-(2-Ethyl-1-piperidinyl)-5-methylaniline (Al-Adiwish et al., 2012).

Synthesis and Antibacterial Activity of Novel Compounds : Zaki, Kamal El‐Dean, Radwan, and Sayed (2019) synthesized a series of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, which were evaluated for their antimicrobial activity. This research contributes to understanding the potential antibacterial applications of piperidinyl compounds (Zaki et al., 2019).

Potential Anxiolytic and Antidepressant Effects : Wesołowska, Nikiforuk, and Stachowicz (2006) explored the effects of a selective 5-HT7 receptor antagonist with a piperidinyl structure, highlighting its potential anxiolytic and antidepressant activity. This research indicates the therapeutic potential of piperidine derivatives in mental health treatments (Wesołowska, Nikiforuk, & Stachowicz, 2006).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-(2-ethylpiperidin-1-yl)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-12-6-4-5-9-16(12)14-8-7-11(2)10-13(14)15/h7-8,10,12H,3-6,9,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYRNLWMCRVIHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![6-tert-butyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1318536.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

acetic acid](/img/structure/B1318561.png)

![3-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318574.png)

![3-[(Benzylsulfanyl)methyl]benzoic acid](/img/structure/B1318576.png)